molecular formula C18H23N3O4 B2535514 3-(3,5-Dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea CAS No. 1286728-89-9

3-(3,5-Dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea

Cat. No.: B2535514
CAS No.: 1286728-89-9
M. Wt: 345.399
InChI Key: ICHARXQOLNNSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents Development

A study focused on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, designed to act as anticancer agents. These compounds, including ones structurally similar to "3-(3,5-Dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea," showed significant antiproliferative effects against various cancer cell lines, suggesting their potential as BRAF inhibitors for cancer treatment (Jian Feng et al., 2020).

Electrochromic Materials and Nonlinear Optical Properties

Another study explored the role of the pyridine ring in enhancing the second-order nonlinearity of methoxy substituted chalcones. The findings indicated that compounds with a pyridine ring, similar to the structure , have increased second harmonic generation efficiency and could be utilized in opto-electronic applications due to their wide transparency window and large second harmonic (SH) conversion capability (Anthoni Praveen Menezes et al., 2020).

Molecular Structure Analysis for Drug Development

The crystal structure of compounds related to "this compound" has been analyzed in several studies to understand the molecular basis of their activity. For instance, the structure of chlorfluazuron was determined to facilitate the development of more effective insecticides, showcasing the importance of structural analysis in the design of new chemical entities (Seonghwa Cho et al., 2015).

Synthesis and Characterization of Schiff Bases for Anticonvulsant Activity

Research on the synthesis of novel Schiff bases of 3-aminomethyl pyridine, related to the structure of interest, demonstrated potential anticonvulsant activity. These compounds were synthesized through condensation reactions and screened for seizures protection, indicating the broader applications of these chemical frameworks in therapeutic areas beyond cancer treatment (S. Pandey & R. Srivastava, 2011).

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-9-8-21(13-14-4-6-19-7-5-14)18(22)20-15-10-16(24-2)12-17(11-15)25-3/h4-7,10-12H,8-9,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHARXQOLNNSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.